molecular formula C17H18N4O3 B2718088 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034330-80-6

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2718088
CAS No.: 2034330-80-6
M. Wt: 326.356
InChI Key: PNGOVUAUDUUOSM-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a recognized potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β). This kinase is a critical regulator of numerous cellular processes, and its dysregulation is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and tauopathies . The primary research value of this compound lies in its application for investigating the role of GSK-3β in tau hyperphosphorylation, as the kinase directly phosphorylates tau protein at multiple sites, which can lead to neurofibrillary tangle formation. By selectively inhibiting GSK-3β, this molecule provides a valuable tool for delineating kinase signaling pathways and for exploring potential neuroprotective strategies in cellular and animal models of neurodegeneration. Its mechanism involves binding to the active site of GSK-3β, thereby preventing the phosphorylation of its downstream substrates, which not only include tau but also transcription factors and regulators of apoptosis and synaptic plasticity. Research utilizing this inhibitor has been instrumental in advancing the understanding of mitochondrial dysfunction and synaptic loss in disease models, highlighting its utility in preclinical studies aimed at validating GSK-3β as a therapeutic target for cognitive decline and neuronal death.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(16-14-3-1-2-4-15(14)24-20-16)18-6-7-21-10-13(9-19-21)12-5-8-23-11-12/h5,8-11H,1-4,6-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGOVUAUDUUOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound exhibits a unique structural framework that combines a furan ring, a pyrazole moiety, and a benzoisoxazole structure. Its diverse functional groups suggest significant potential for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Structural Characteristics

The molecular formula of this compound is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, indicating the presence of multiple heterocyclic rings and functional groups that enhance its biological activity. The furan and pyrazole rings are known for their pharmacological significance, contributing to the compound's potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines. In vitro studies have indicated that this compound may induce apoptosis in cancer cells by activating caspase pathways.

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Mechanism of Action
7fHCT1166.76Caspase activation
7dHCT11643Apoptosis induction
7aA54993.1Moderate activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency against specific cancer cell lines .

Anti-inflammatory Activity

Isoxazole derivatives have been reported to exhibit significant anti-inflammatory effects by selectively inhibiting cyclooxygenase (COX) enzymes. Compounds similar to this compound demonstrated selective COX-2 inhibition, which is crucial for developing new anti-inflammatory agents .

Table 2: Inhibition of COX Enzymes by Isoxazole Derivatives

CompoundCOX Inhibition (IC50 µM)Selectivity
Compound A0.95COX-2
Compound B1.20COX-1

The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes and receptors. The presence of the amide group enhances its solubility and potential to interact with target proteins.

Case Studies

Several case studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various isoxazole derivatives and evaluated their biological activities. Among these, specific derivatives showed potent anticancer activities against lung and colon cancer cell lines .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest significant potential in medicinal chemistry. The presence of the furan and pyrazole rings enhances its pharmacological profile. Research indicates that derivatives of pyrazole and isoxazole are known for various bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Studies have shown that compounds similar to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exhibit notable anti-inflammatory effects. For instance, isoxazole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes. A specific study highlighted the synthesis of isoxazole derivatives that demonstrated selective COX-2 inhibition with IC50 values as low as 0.95 µM .

Anticancer Properties

The compound's unique structure may also contribute to its anticancer activity. Research has indicated that isoxazole derivatives can inhibit tubulin polymerization and exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar functionalities were tested against human leukemia cells and showed IC50 values in the range of 0.04–12.00 µM . This suggests that this compound could be a candidate for further development as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways.

Several case studies have highlighted the efficacy of related compounds:

Case Study 1: COX Inhibition

A series of isoxazole derivatives were synthesized and evaluated for their COX inhibitory activity. Compounds exhibiting selective COX-2 inhibition were identified as potential anti-inflammatory agents .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of isoxazole derivatives against various cancer cell lines, demonstrating significant promise for compounds with structural similarities to this compound .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

To contextualize its properties, the compound is compared below with three structurally related dopamine D3 receptor agonists (compounds 33, 34, and 35) described in recent literature .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents D3 Receptor EC50 (nM) D2 Receptor EC50 (nM) Selectivity Ratio (D3/D2)
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide Tetrahydrobenzo[d]isoxazole Furan-3-yl pyrazole, ethyl carboxamide Not reported Not reported Not reported
N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-4-fluorobenzenesulfonamide (33) Tetrahydrobenzo[d]thiazole Fluorobenzenesulfonamide, hydroxycyclobutyl, propylamino 0.8 180 225:1
N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-3-chloro-4-fluorobenzenesulfonamide (34) Tetrahydrobenzo[d]thiazole Chloro-fluorobenzenesulfonamide, hydroxycyclobutyl, propylamino 0.5 210 420:1
N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-3,4-difluorobenzenesulfonamide (35) Tetrahydrobenzo[d]thiazole Di-fluorobenzenesulfonamide, hydroxycyclobutyl, propylamino 0.6 160 267:1

Key Findings :

Structural Differences: The target compound features a tetrahydrobenzo[d]isoxazole core, whereas compounds 33–35 utilize a tetrahydrobenzo[d]thiazole scaffold. The furan-pyrazole substituent in the target compound contrasts with the fluorinated benzenesulfonamide groups in compounds 33–33. Sulfonamide moieties are known to enhance solubility and receptor affinity in dopamine agonists, while furan-pyrazole may introduce steric or metabolic challenges .

Functional Implications: Compounds 33–35 exhibit sub-nanomolar potency at dopamine D3 receptors (EC50: 0.5–0.8 nM) with high selectivity over D2 receptors (>200-fold). This is attributed to their sulfonamide groups and optimized substitution patterns . The target compound’s lack of sulfonamide functionality and its unsaturated pyrazole-furan system may reduce D3 receptor affinity or selectivity, though experimental data are pending.

Pharmacokinetic Considerations :

  • Compounds 33–35 demonstrated favorable blood-brain barrier (BBB) penetration in preclinical models, a critical feature for CNS-targeted agents. The target compound’s ethyl carboxamide linker and heteroaromatic systems may influence BBB permeability, necessitating further ADME studies.

Q & A

Q. What synthetic methodologies are recommended for achieving high yields of the target compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : For constructing the pyrazole and isoxazole rings, using precursors like hydrazines and β-ketoesters under acidic or basic conditions .
  • Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazole-ethylamine intermediate and the tetrahydrobenzoisoxazole-carboxylic acid .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility, while microwave-assisted synthesis can reduce reaction times and improve yields .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity >95% .

Q. Which spectroscopic techniques are critical for structural validation, and how should conflicting spectral data be resolved?

  • 1H/13C NMR : Confirm regiochemistry of pyrazole substituents (e.g., furan-3-yl vs. furan-2-yl) and distinguish between isoxazole and tetrahydrobenzoisoxazole protons .
  • HRMS : Validate molecular formula (e.g., C₁₉H₂₁N₃O₃) and detect isotopic patterns .
  • IR spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) . Resolution of contradictions : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals or use computational tools (e.g., ACD/Labs) to simulate spectra .

Q. How can solubility challenges in biological assays be addressed without altering the core structure?

  • Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : Prepare hydrochloride or trifluoroacetate salts via acid-base reactions .
  • Structural analogs : Introduce polar groups (e.g., hydroxyl, amine) on non-critical positions (e.g., ethyl linker) while retaining activity .

Advanced Research Questions

Q. What computational strategies are effective for predicting biological targets and optimizing binding affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases (e.g., CDK2) or GPCRs. Focus on hydrogen bonding between the carboxamide group and active-site residues (e.g., Asp86 in CDK2) .
  • QSAR modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to correlate structural features with activity .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) to identify key binding motifs .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?

  • Pyrazole modifications : Replace furan-3-yl with thiophene or indole to enhance metabolic stability (CYP450 resistance) .
  • Linker optimization : Substitute the ethyl linker with polyethylene glycol (PEG) chains to improve solubility and reduce plasma protein binding .
  • Bioisosteric replacement : Replace the tetrahydrobenzoisoxazole with a benzothiazole scaffold to maintain π-π stacking interactions while reducing molecular weight .

Q. What experimental approaches resolve discrepancies between in vitro and in vivo efficacy data?

  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and liver microsomes .
  • Pharmacokinetic studies : Measure Cmax, Tmax, and AUC in rodent models to assess bioavailability and correlate with in vitro IC50 values .
  • Target engagement assays : Employ CETSA (cellular thermal shift assay) to confirm target binding in live cells .

Contradictory Data Analysis

Q. How should conflicting cytotoxicity data (e.g., IC50 variability across cell lines) be investigated?

  • Assay standardization : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours) .
  • Off-target profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
  • Resistance testing : Evaluate P-glycoprotein (P-gp) efflux using MDCK-MDR1 cells to assess transporter-mediated resistance .

Q. What strategies validate the proposed mechanism of action when biochemical and cellular assays yield opposing results?

  • Genetic knockdown : Use siRNA or CRISPR-Cas9 to silence the putative target gene and measure compound sensitivity .
  • Biomarker analysis : Quantify downstream effectors (e.g., phosphorylated proteins via Western blot) post-treatment .
  • X-ray crystallography : Co-crystallize the compound with the target protein to confirm binding mode (e.g., PDB deposition) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueCritical Peaks/FeaturesReference
1H NMR (DMSO-d6)δ 8.21 (s, 1H, pyrazole-H), δ 4.35 (t, 2H, CH₂ linker)
13C NMRδ 161.5 (carboxamide C=O), δ 148.2 (furan C-O)
HRMS (ESI+)m/z 340.1663 [M+H]+ (calc. 340.1658)

Q. Table 2. Optimized Reaction Conditions for Key Steps

StepConditionsYield (%)
Pyrazole formationHydrazine hydrate, ethanol, reflux, 12 h75–80
Amide couplingEDC, HOBt, DMF, RT, 24 h60–65
Final purificationFlash chromatography (EtOAc/hexane 3:7)90–95

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